Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H10FNO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a fluorophenyl group
Scientific Research Applications
Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate involves the reaction of 3-amino thiophene with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the thiophene ring can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate is unique due to the position of the fluorine atom on the phenyl ring. This positional isomerism can influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the 3-fluorophenyl derivative may exhibit different binding affinities and selectivities compared to its 4-fluorophenyl counterpart, making it a valuable compound for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZYXFCVNQMSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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